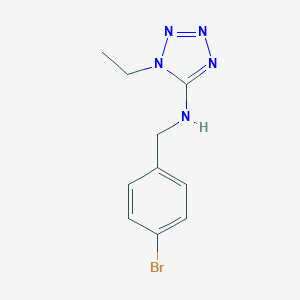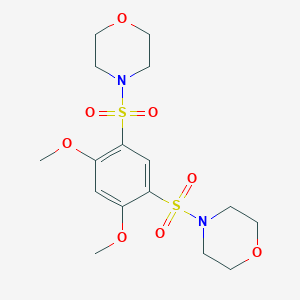![molecular formula C13H10ClNO3 B275747 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene, also known as CNB, is a chemical compound that is widely used in scientific research. It is a nitrophenyl ether derivative that has been extensively studied due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene involves the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating various cellular signaling pathways. By inhibiting PTPs, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene can alter these signaling pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in various cellular processes. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is stable and can be easily synthesized in large quantities. However, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene also has some limitations. It is not cell-permeable, which limits its use in studying intracellular PTPs. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene research. One potential direction is to develop cell-permeable analogs of 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene that can be used to study intracellular PTPs. Additionally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene could be used in combination with other inhibitors to target multiple PTPs simultaneously. Finally, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene could be used in drug discovery efforts to identify new compounds that target PTPs and have potential therapeutic applications.
Conclusion
In conclusion, 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene is a valuable tool for studying the role of PTPs in various cellular processes. It has unique properties and potential applications in scientific research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene, researchers can use this compound to advance our understanding of cellular signaling pathways and develop new therapeutic strategies.
Synthesemethoden
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene can be synthesized using various methods, including nucleophilic substitution and palladium-catalyzed coupling reactions. The most commonly used method is the nucleophilic substitution reaction, which involves the reaction of 4-nitrophenol with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular signaling pathways. 1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the role of PTPs in various cellular processes.
Eigenschaften
Molekularformel |
C13H10ClNO3 |
|---|---|
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
1-chloro-4-[(4-nitrophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10ClNO3/c14-11-3-1-10(2-4-11)9-18-13-7-5-12(6-8-13)15(16)17/h1-8H,9H2 |
InChI-Schlüssel |
PVCAOYFOGYPYKK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)


![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


